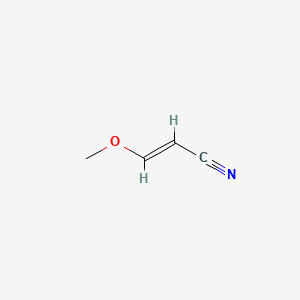

3-Méthoxyacrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxyacrylonitrile, with the chemical formula C4H5NO and CAS registry number 60838-50-8, is a versatile compound known for its applications in various chemical processes. This colorless liquid, also referred to as Methacrylonitrile methyl ether, is characterized by its methoxy and acrylonitrile functional groups . It is commonly used as a monomer in the production of polymers, such as poly (methyl methacrylate) (PMMA), which find applications in various industries including automotive, construction, and electronics . Additionally, 3-Methoxyacrylonitrile is used as a solvent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

3-Methoxyacrylonitrile has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

3-Methoxyacrylonitrile is a versatile organic compound that is used as an intermediate in the synthesis of various biologically active substances . .

Mode of Action

The mode of action of 3-Methoxyacrylonitrile is largely dependent on the specific biochemical context in which it is used. For instance, it can be used in the synthesis of 5-amino-1-hydroxyethylpyrazole, an intermediate of cefoselis sulfate . It can also be used in the synthesis of 3-aminoacrylonitrile , another important intermediate for the synthesis of biologically active substances.

Result of Action

The molecular and cellular effects of 3-Methoxyacrylonitrile’s action would depend on the specific biochemical context in which it is used. For instance, in the synthesis of 5-amino-1-hydroxyethylpyrazole, it may contribute to the antimicrobial activity of cefoselis sulfate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methoxyacrylonitrile can be synthesized through various methods. One common synthetic route involves the reaction of methylhydrazine with 3-methoxyacrylonitrile in a toluene/acetic acid mixture under microwave irradiation at 120°C . This method is efficient and yields the desired product in a relatively short time.

Industrial Production Methods

In industrial settings, 3-Methoxyacrylonitrile is produced through the reaction of methanol with acrylonitrile in the presence of a catalyst. This process involves the addition of methanol to acrylonitrile, resulting in the formation of 3-Methoxyacrylonitrile. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxyacrylonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted acrylonitriles.

Comparaison Avec Des Composés Similaires

Similar Compounds

Acrylonitrile: Similar in structure but lacks the methoxy group.

Methacrylonitrile: Similar in structure but has a different substitution pattern.

3-Aminoacrylonitrile: Similar in structure but has an amino group instead of a methoxy group.

Uniqueness

3-Methoxyacrylonitrile is unique due to its combination of methoxy and acrylonitrile functional groups, which provide it with distinct chemical properties and reactivity. This uniqueness allows it to be used in a variety of applications, from polymer production to pharmaceutical synthesis .

Activité Biologique

3-Methoxyacrylonitrile (C4H5NO) is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

3-Methoxyacrylonitrile is characterized by the presence of a methoxy group and a nitrile functional group, contributing to its reactivity. The compound can be synthesized through various methods, including microwave-assisted techniques that enhance yield and reduce reaction times. For instance, one study reported the synthesis of 3-Methoxyacrylonitrile via a reaction involving potassium carbonate and tetrabutylammonium bromide .

Biological Activity

1. Antimicrobial Properties

Research indicates that 3-Methoxyacrylonitrile exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria, suggesting its potential as an antibacterial agent. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Cytotoxic Effects

3-Methoxyacrylonitrile has also been studied for its cytotoxic effects on cancer cell lines. In particular, it has demonstrated the ability to induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy. The compound's cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death .

3. Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. Studies suggest that 3-Methoxyacrylonitrile can inhibit the production of pro-inflammatory cytokines, which may have implications for treating inflammatory diseases . This activity is particularly relevant in conditions characterized by chronic inflammation.

The biological activities of 3-Methoxyacrylonitrile are thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular processes, thereby affecting cell proliferation and survival.

- Modulation of Signaling Pathways: It has been suggested that 3-Methoxyacrylonitrile impacts various signaling pathways associated with inflammation and cancer progression .

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells while potentially sparing normal cells under certain conditions.

Case Studies and Research Findings

Several studies have investigated the effects of 3-Methoxyacrylonitrile on different biological systems:

- Study on Cancer Cell Lines: A notable study evaluated the cytotoxic effects of 3-Methoxyacrylonitrile on breast cancer cell lines. Results indicated that treatment with the compound resulted in significant reductions in cell viability, with IC50 values around 25 µM after 48 hours of exposure .

- Antibacterial Activity Assessment: Another research project focused on the antibacterial properties of 3-Methoxyacrylonitrile against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(E)-3-methoxyprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-6-4-2-3-5/h2,4H,1H3/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCRTSDORDQHRO-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.